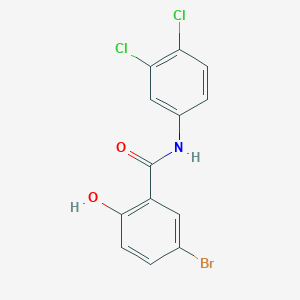

5-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide

Cat. No. B8746797

Key on ui cas rn:

6137-51-5

M. Wt: 361.0 g/mol

InChI Key: XMAIDWHCDPJOBK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06255298B1

Procedure details

A slurry of 5-bromosalicylic acid (15 g, 69 mmol) and 3,4-dichloroaniline (19.85 g, 73 mmol) and phosphorous trichloride (4.74 g 34.5 mmol) in 300 ml of chlorobenzene was refluxed for 3 hr. The hot solution was filtered through a glasswool plug and allowed to stand at room temperature for 18 hr. The crystals which deposited were collected by filtration and washed with fresh chlorobenzene and then methylene chloride to give after drying 19 g (76%) of product mp 230-233°. HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min, UV detection at 214 nm). Recrystallization from chlorobenzene and then acetone gave 11.5 g of crystals, mp 237-2380°. The structure was verified by X-ray crystallography.

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][C:19]=1[Cl:20])[NH2:16].P(Cl)(Cl)Cl>ClC1C=CC=CC=1>[Br:1][C:2]1[CH:10]=[C:6]([C:7]([NH:16][C:15]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:13]([Cl:12])[CH:14]=2)=[O:9])[C:5]([OH:11])=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C(C(=O)O)=C1)O

|

|

Name

|

|

|

Quantity

|

19.85 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(N)C=CC1Cl

|

|

Name

|

|

|

Quantity

|

4.74 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClC1=CC=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot solution was filtered through a glasswool plug

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals which deposited were collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with fresh chlorobenzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

methylene chloride to give

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

after drying 19 g (76%) of product mp 230-233°

|

WAIT

|

Type

|

WAIT

|

|

Details

|

HPLC tr 19.25 min (Vydac HS5215 C18 ODS, 2.1×150 mm, 0.2 mL/min, gradient, A: water−0.1% trifluoroacetic acid B: acetonitrile−0.1% trifluoroacetic acid, 90-10% A during 20 min

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from chlorobenzene

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC=C(C(C(=O)NC2=CC(=C(C=C2)Cl)Cl)=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 11.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 46.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |